![molecular formula C14H10Cl2O3 B1335356 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-32-3](/img/structure/B1335356.png)

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various benzoic acid derivatives has been explored in the literature. For instance, a key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another study reported the development of an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one . These methods demonstrate the versatility of synthetic approaches in creating benzoic acid derivatives with potential therapeutic applications.

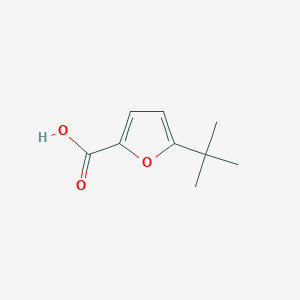

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives have been characterized using various spectroscopic techniques and X-ray diffraction. For example, the structure of 2-Amino-5-chloropyridine–benzoic acid was elucidated, revealing that the carboxyl group is twisted away from the attached ring, and the molecules are linked into chains via hydrogen bonds . Similarly, the structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts were determined, showing different conformations and hydrogen bonding patterns in the crystal lattice .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex, involving various chemical reactions. Azo-benzoic acids, for instance, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The synthesis of 2-oxo-3-benzothiazolineacetyl chloride derivatives also involves reactions with thionyl chloride, followed by further reactions with hydrazines, amines, alcohols, and mercaptans to yield a range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for antitubercular benzothiazinones, provide insight into the properties that make these compounds suitable for drug development . The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the crystal structures of these compounds, as seen in the case of 4-(4-Propoxybenzoyloxy)benzoic acid .

Applications De Recherche Scientifique

Industrial Process Scale-Up

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a key intermediate in the manufacturing of therapeutic Sodium-glucose cotransporter-2 (SGLT2) inhibitors, which are used in diabetes therapy. A novel industrial process has been developed for its synthesis, demonstrating scalability, high yield, and cost-effectiveness (Zhang et al., 2022).

Analgesic and Antiplatelet Activity

Research has been conducted on a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, to evaluate its potential as an analgesic and antiplatelet agent. This compound showed significant analgesic activity and inhibited platelet aggregation, indicating its potential as a superior alternative to acetylsalicylic acid (Caroline et al., 2019).

Plant Growth Regulation

Studies on chloro- and methyl-substituted benzoic acids, including compounds similar to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, have shown their impact on plant growth regulation. These compounds exhibit varying degrees of growth-promoting activity based on the position and nature of their substituents (Pybus et al., 1959).

Antibacterial and Antifungal Properties

Research indicates that derivatives of chlorobenzoic acids, similar to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, have potential antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for antimicrobial therapies (Limban et al., 2008).

Photodecomposition Studies

Studies on chlorobenzoic acids have explored their photodecomposition, which is important in understanding their environmental impact and degradation pathways. These acids, upon exposure to ultraviolet light, can decompose to form hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

Propriétés

IUPAC Name |

5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNZPYQKMSEJAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404715 |

Source

|

| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

CAS RN |

62176-32-3 |

Source

|

| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)